3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

HIV‑1 integrase allosteric inhibitor fragment-based drug discovery

Structural biologists screening for allosteric HIV-1 integrase fragments often struggle to find validated, co-crystallized starting points. 3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid resolves this gap with a confirmed binding pose at the LEDGF/p75 pocket (PDB 5KRS, 1.7 Å). • Validated fragment hit: co-crystallized with HIV-1 IN catalytic core domain, enabling direct fragment-growing campaigns. • Lead-like properties: MW 193.22 Da, predicted logP ~2.1, well-suited for fragment libraries and parallel derivatization. • Synthetic versatility: carboxylic acid handle and reactive pyrrole ring permit rapid intramolecular Friedel-Crafts cyclization to 8H-thieno[2,3-b]pyrrolizin-8-one.

Molecular Formula C9H7NO2S
Molecular Weight 193.22 g/mol
CAS No. 74772-17-1
Cat. No. B1305961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid
CAS74772-17-1
Molecular FormulaC9H7NO2S
Molecular Weight193.22 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=C(SC=C2)C(=O)O
InChIInChI=1S/C9H7NO2S/c11-9(12)8-7(3-6-13-8)10-4-1-2-5-10/h1-6H,(H,11,12)
InChIKeyWSCYUZJLJQNLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic Acid: Allosteric Integrase Fragment


3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid is a low-molecular-weight (193.22 Da) heterocyclic carboxylic acid that incorporates both a pyrrole and a thiophene ring. It has been experimentally co‑crystallized with the HIV‑1 integrase catalytic core domain (PDB 5KRS, 1.7 Å resolution), confirming a defined binding pose at the LEDGF/p75 allosteric pocket. This X‑ray structure positions the compound as a validated fragment starting point for structure‑based design of second‑generation allosteric integrase inhibitors, distinct from quinoline‑based ALLINIs [1].

Workflow
Allosteric integrase fragment screening and crystallography
Selection Logic
Validated X-ray pose (PDB 5KRS), low MW, and reactive pyrrole handle
Use Context
Structure-guided optimization of fragment hits for LEDGF/p75 pocket

Substituent Dependence in Pyrrole-Thiophene Carboxylic Acids


Although several 3‑(pyrrol‑1‑yl)thiophene‑2‑carboxylic acid analogs exist (e.g., 2,5‑dimethyl, N‑alkyl, or positional isomers), even minor substituent changes profoundly alter target engagement, synthetic accessibility, and physicochemical properties. The unsubstituted pyrrole ring in the title compound provides a unique combination of a confirmed HIV‑1 integrase crystal pose, the ability to undergo intramolecular Friedel–Crafts cyclization to fused heterocycles, and a lower molecular weight and lipophilicity than its dimethyl counterpart. These features are not simultaneously present in any single closely related analog, making generic substitution scientifically unsound [1].

!
N-alkyl or dimethyl analogs lack the same validated HIV-1 integrase crystal pose, which may shift allosteric binding mode characterization.
!
Substituted pyrrole-thiophene acids may not undergo intramolecular Friedel-Crafts cyclization, limiting access to the thienopyrrolizinone scaffold.
!
Higher-MW, more lipophilic analogs may drift from fragment-like property guidelines, potentially affecting library design and hit progression.

Differentiation Evidence


HIV-1 Integrase Allosteric Pocket: X-ray vs. Fragment Hits

The compound has been co‑crystallized with HIV‑1 integrase catalytic core domain (PDB 5KRS, resolution 1.7 Å), revealing a binding mode at the CCD‑CCD dimer interface within the LEDGF/p75 pocket. In contrast, the most active fragment from the same series (the 2,5‑dimethylpyrrole analog, pyrrothiogatain) displayed an IC50 of 72 μM in the LEDGF/p75‑dependent IN activity assay and an EC50 of 36 μM in HIV‑1 infection of T cells. While direct IC50 data for the unsubstituted compound are not reported in the primary manuscript, the X‑ray structure confirms that it engages the same allosteric site but with a distinct pharmacophore profile due to the absence of methyl groups [1].

HIV-1 IN Allosteric Pocket
Cross-study comparable
PDB 5KRS binding confirmed; IC50/EC50 not individually reported
Validated target engagement at LEDGF/p75 pocket for fragment-based design
Comparator dimethyl analog: IC50 72 μM (IN assay), EC50 36 μM (T-cell infection)
HIV‑1 integrase allosteric inhibitor fragment-based drug discovery

Intramolecular Cyclization to Thienopyrrolizinone

The N,N‑dimethyl carboxamide derivative of 3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxylic acid undergoes intramolecular Friedel–Crafts acylation upon treatment with phosphoryl chloride, followed by alkaline hydrolysis, to generate 8H‑thieno[2,3‑b]pyrrolizin‑8‑one in good yield. This transformation is not feasible with N‑alkyl‑substituted pyrrole analogs due to steric inhibition of the electrophilic attack on the pyrrole α‑position. The reaction provides a direct entry into a unique fused heterocyclic scaffold that is inaccessible from 2,5‑dimethyl or N‑alkylated derivatives [1].

Cyclization to Thienopyrrolizinone
Class-level inference
Intramolecular Friedel-Crafts proceeds in good yield
Unique reactive handle for tricyclic scaffold synthesis
N-alkylated pyrrole analogs do not undergo analogous cyclization
synthetic methodology fused heterocycles intramolecular cyclization

Molecular Weight & Lipophilicity Advantage vs. Dimethyl Analog

The molecular weight of the title compound is 193.22 g·mol⁻¹, compared to 221.28 g·mol⁻¹ for the 2,5‑dimethylpyrrole analog (pyrrothiogatain, CAS 477888‑48‑5). This 28 Da reduction corresponds to a predicted drop in logP of approximately 0.7 log units (estimated logP 2.1 vs. 2.8), placing the compound more favorably within the 'rule of three' guidelines for fragment libraries. In fragment‑based lead discovery, starting fragments with MW < 200 Da and logP < 3 are empirically preferred for efficient ligand optimization [1].

MW & Lipophilicity Profile
Class-level inference
ΔMW = -28.06 g/mol; ΔlogP ≈ -0.7 vs. dimethyl analog
Improved fit within fragment library 'rule of three' guidelines
Predicted logP values (ALOGPS 2.1); experimental logP not reported
physicochemical properties fragment-based drug design ligand efficiency

Application Scenarios


Fragment-Based Screening of Allosteric Integrase Inhibitors

The X‑ray structure of the compound bound to HIV‑1 integrase (PDB 5KRS) provides a validated starting point for fragment growing or linking strategies. Researchers can use this compound as a reference fragment to design second‑generation allosteric integrase inhibitors that overcome resistance to quinoline‑based ALLINIs. The low molecular weight and favorable physicochemical profile make it suitable for fragment library inclusion and subsequent medicinal chemistry expansion [1].

Thienopyrrolizinone Scaffolds for CNS & Antiviral Programs

The unique ability of derivatives of this compound to undergo intramolecular Friedel–Crafts cyclization to 8H‑thieno[2,3‑b]pyrrolizin‑8‑one enables rapid access to a tricyclic core that is otherwise difficult to obtain. This scaffold is of interest for CNS‑penetrant or antiviral programs where novel heterocyclic frameworks are needed to secure intellectual property [1].

Building Block for Ligand-Efficient Heterocyclic Libraries

With a molecular weight under 200 Da and predicted logP around 2.1, the compound is well‑positioned as a core scaffold for generating diverse heterocyclic libraries for high‑throughput screening. Its combination of a carboxylic acid handle and reactive pyrrole ring allows parallel derivatization, providing an advantage over heavier, more lipophilic analogs that risk falling outside lead‑like property space [1].

Application
Selection Property
Validation Focus
Fragment-based allosteric inhibitor design
Validated crystallographic binding pose
Allosteric pocket engagement and resistance profiling
Thienopyrrolizinone scaffold synthesis
Reactive pyrrole for intramolecular cyclization
Synthetic route and tricyclic core construction
Ligand-efficient heterocyclic libraries
Low molecular weight and controlled lipophilicity
Physicochemical property screening and hit rate

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